molecular formula C11H12O3 B2659291 (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one CAS No. 111734-09-9

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one

Cat. No. B2659291
CAS RN: 111734-09-9
M. Wt: 192.214
InChI Key: JLLCHCSFSHOAQQ-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one, also known as curcumin, is a naturally occurring polyphenolic compound found in the rhizome of turmeric (Curcuma longa). Curcumin has been extensively studied for its numerous health benefits, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties.

Mechanism of Action

The mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is complex and involves multiple pathways. Curcumin has been shown to modulate various signaling pathways, including NF-κB, MAPK, and PI3K/Akt. Curcumin also regulates the expression of various genes involved in inflammation, apoptosis, and cell proliferation. Curcumin has been shown to inhibit the activity of various enzymes, including COX-2, LOX, and iNOS. Curcumin also has a direct antioxidant effect by scavenging free radicals.
Biochemical and Physiological Effects:
Curcumin has been shown to have various biochemical and physiological effects. Curcumin has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Curcumin has also been shown to have anti-cancer effects by inhibiting cell proliferation and inducing apoptosis in cancer cells. Curcumin has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Curcumin has also been shown to improve cardiovascular health by reducing oxidative stress and inflammation in the heart.

Advantages and Limitations for Lab Experiments

Curcumin has several advantages for lab experiments. It is a naturally occurring compound that is readily available and can be easily synthesized. Curcumin has been extensively studied and has a well-established safety profile. However, (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one has some limitations for lab experiments. Curcumin has poor solubility in water, which can limit its bioavailability. Curcumin also has poor stability, which can lead to degradation over time.

Future Directions

Curcumin research is an active area of research, and there are several future directions for (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one research. One future direction is to develop more effective (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one formulations that improve its bioavailability and stability. Another future direction is to study the effects of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one in combination with other compounds or drugs to enhance its therapeutic effects. Further research is also needed to understand the mechanism of action of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one and its effects on various diseases.

Synthesis Methods

Curcumin can be extracted from turmeric rhizomes by various methods, including Soxhlet extraction, maceration, and steam distillation. However, these methods are time-consuming and may lead to low yields. Chemical synthesis of (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is an alternative method that can produce high yields of pure (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one. The most commonly used method for synthesizing (3E)-4-(2-Hydroxy-5-methoxyphenyl)but-3-en-2-one is the Claisen-Schmidt condensation reaction between acetylacetone and vanillin in the presence of a base catalyst.

Scientific Research Applications

Curcumin has been extensively studied for its various health benefits. It has been shown to have anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Curcumin has been studied in various diseases, including cancer, Alzheimer's disease, Parkinson's disease, cardiovascular disease, and diabetes. Curcumin has also been shown to have antimicrobial and anti-viral properties.

properties

IUPAC Name

(E)-4-(2-hydroxy-5-methoxyphenyl)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)3-4-9-7-10(14-2)5-6-11(9)13/h3-7,13H,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLLCHCSFSHOAQQ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=C(C=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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